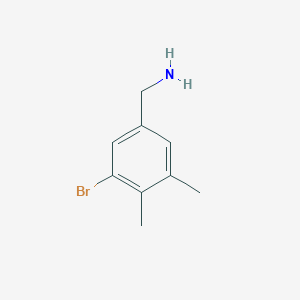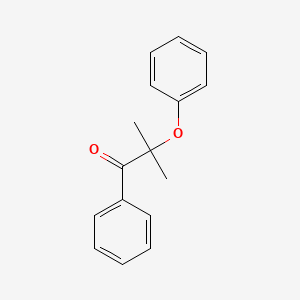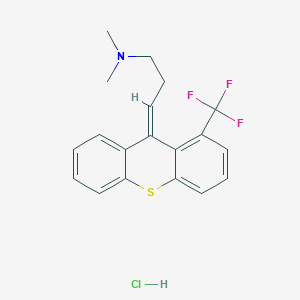
Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride is a chemical compound known for its unique structure and properties. It belongs to the thioxanthene class of compounds, which are characterized by a xanthene skeleton where the oxygen atom is replaced by a sulfur atom. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its diverse applications and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride typically involves the reaction of thioxanthene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 9H-thioxanthene with dimethylaminopropylidene and trifluoromethyl groups in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated systems. These methods ensure consistent quality and scalability, making it feasible for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used under controlled conditions to achieve selective oxidation.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides, which replace specific functional groups on the thioxanthene skeleton.
Major Products Formed
The major products formed from these reactions include various thioxanthene derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are valuable for further research and development in medicinal chemistry and other scientific fields .
Applications De Recherche Scientifique
Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other thioxanthene derivatives and studying their chemical properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its therapeutic potential, particularly in the treatment of psychiatric disorders and cancer.
Mécanisme D'action
The exact mechanism of action of Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, some thioxanthene derivatives are known to inhibit DNA synthesis and mammalian topoisomerase type II, leading to their potential use as anticancer agents . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiothixene: A thioxanthene derivative used as an antipsychotic agent.
Lucanthone: Known for its antischistosomal and anticancer activities.
Hycanthone: Another thioxanthene derivative with similar therapeutic applications.
Uniqueness
Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
2063-10-7 |
|---|---|
Formule moléculaire |
C19H19ClF3NS |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
(3Z)-N,N-dimethyl-3-[1-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H18F3NS.ClH/c1-23(2)12-6-8-14-13-7-3-4-10-16(13)24-17-11-5-9-15(18(14)17)19(20,21)22;/h3-5,7-11H,6,12H2,1-2H3;1H/b14-8-; |
Clé InChI |
BOAAOVKNVJHBAN-ZXDBEMHSSA-N |
SMILES isomérique |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=CC=CC(=C31)C(F)(F)F.Cl |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC(=C31)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



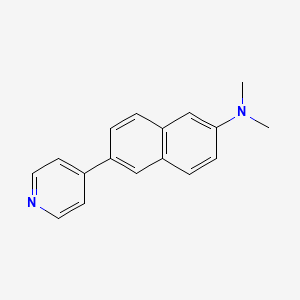

![7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12825370.png)
![9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-](/img/structure/B12825373.png)
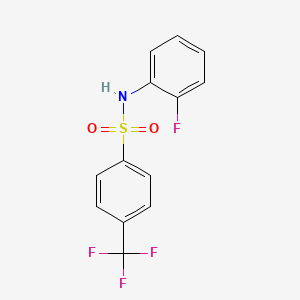
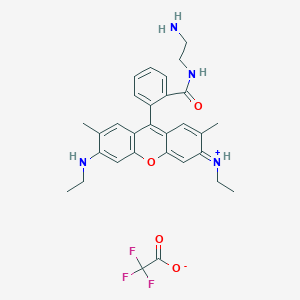
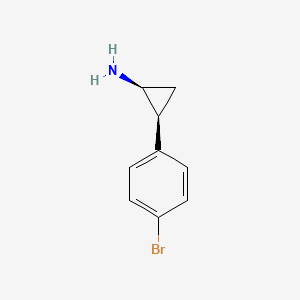
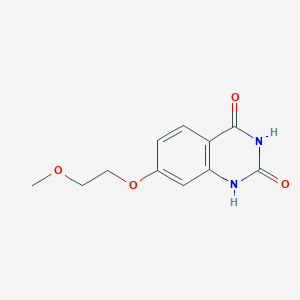
![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)
